molecular formula C8H4IN3 B3198158 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1009838-81-6

4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B3198158
CAS No.: 1009838-81-6
M. Wt: 269.04 g/mol
InChI Key: WOUDYMHTZNGFKM-UHFFFAOYSA-N
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Description

4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that features an iodine atom, a pyrrolo[2,3-b]pyridine core, and a carbonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the iodination of pyrrolo[2,3-b]pyridine derivatives. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyrrolo[2,3-b]pyridine ring . The carbonitrile group can be introduced through a subsequent reaction involving a nitrile source, such as cyanogen bromide, under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination and nitrile introduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to the presence of both an iodine atom and a carbonitrile group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and enhances the compound’s potential as a pharmacophore .

Properties

IUPAC Name

4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-6-1-2-11-8-7(6)5(3-10)4-12-8/h1-2,4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUDYMHTZNGFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1I)C(=CN2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731106
Record name 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009838-81-6
Record name 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Reactant of Route 2
4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Reactant of Route 3
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4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Reactant of Route 4
4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Reactant of Route 5
4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Reactant of Route 6
4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

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